N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine
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Overview
Description
N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring, a cyanoacetyl group, and a deazapurine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the cyanoacetyl group and the deazapurine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of benzyl protection, condensation reactions, and debenzyl protection reactions are crucial steps in the synthesis .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and safety. The process includes rigorous purification steps to achieve high purity levels, often exceeding 98% . The total yield of the synthetic method is optimized to be more than 80%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(3R,4R)-4-methylpiperidin-3-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A closely related compound with similar structural features.
N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another compound used in protein-ligand interaction studies.
Uniqueness
N-Methyl-N-(3R,4R)-1-cyanoacetyl-4-methylpiperidin-3-yl-7-deazapurine-2-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H20N6O |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)10-13(11)21(2)16-19-9-12-4-7-18-15(12)20-16/h4,7,9,11,13H,3,5,8,10H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 |
InChI Key |
MHUXXXBNAZIWQH-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=C3C=CNC3=N2)C(=O)CC#N |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=C3C=CNC3=N2)C(=O)CC#N |
Origin of Product |
United States |
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